molecular formula C80H104ClN17O16 B10838953 [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix

Cat. No.: B10838953
M. Wt: 1595.2 g/mol
InChI Key: MBXSPUXZEDANHS-KHEFCMSFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, large-scale reactors, and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in research on hormone regulation and receptor interactions.

    Medicine: Investigated for its potential use in treating hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix involves binding to the GnRH receptors in the pituitary gland, thereby blocking the action of GnRH. This inhibition prevents the release of LH and FSH, leading to a decrease in the production of testosterone and estrogen. The molecular targets include the GnRH receptors, and the pathways involved are the GnRH signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix is unique due to its specific modifications, which enhance its binding affinity and stability compared to other GnRH antagonists. These modifications result in improved therapeutic efficacy and reduced side effects .

Properties

Molecular Formula

C80H104ClN17O16

Molecular Weight

1595.2 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-(methoxycarbamoylamino)phenyl]propanoyl]amino]-3-[4-(methoxycarbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H104ClN17O16/c1-46(2)37-61(70(102)89-60(18-11-12-35-84-47(3)4)78(110)98-36-14-19-68(98)77(109)85-48(5)69(82)101)90-72(104)64(40-51-23-30-58(31-24-51)87-79(111)96-113-7)92-74(106)65(41-52-25-32-59(33-26-52)88-80(112)97-114-8)94-76(108)67(45-99)95-75(107)66(43-54-15-13-34-83-44-54)93-73(105)63(39-50-21-28-57(81)29-22-50)91-71(103)62(86-49(6)100)42-53-20-27-55-16-9-10-17-56(55)38-53/h9-10,13,15-17,20-34,38,44,46-48,60-68,84,99H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H2,87,96,111)(H2,88,97,112)/t48-,60+,61+,62-,63-,64-,65+,66-,67+,68+/m1/s1

InChI Key

MBXSPUXZEDANHS-KHEFCMSFSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)NOC)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)C(CC3=CC=C(C=C3)NC(=O)NOC)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Origin of Product

United States

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